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molecular formula C16H14O3 B8503861 3'-Hydroxy-4-methoxy-chalcone

3'-Hydroxy-4-methoxy-chalcone

Cat. No. B8503861
M. Wt: 254.28 g/mol
InChI Key: HCODGRNWIHKGNS-UHFFFAOYSA-N
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Patent
US07807712B2

Procedure details

3-Hydroxy acetophenone, 2 (6.8 g, 50 mmol), 4-methoxy benzaldehyde, 4 (6.0 mL, 50 mmol) and 50% aqueous sodium hydroxide (50 mL) in methanol (110 mL) were reacted as in 7 to yield 8. Yield 12.5 g (98%); mp 93-94° C.; MS (FAB) 255 (M++1); IR (KBr) 3366, 1649; 1H NMR (200 MHz, CDCl3) δ 7.80 (d, J=15.6 Hz, 1H), 7.62 (d, J=7.8 Hz, 1H), 7.58 (d, J=8.7 Hz, 2H), 7.55 (d, J=2.3 Hz, 1H), 7.38 (d, J=15.6 Hz, 1H), 7.36 (t, J=7.8 Hz, 1H), 7.04 (d, J=7.9 Hz, 1H), 6.92 (d, J=8.6 Hz, 2H), 3.85 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.[OH-].[Na+].[K+].[Br-]>CO>[OH:10][C:8]1[CH:9]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:2](=[O:3])[CH:1]=[CH:17][C:16]1[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
2
Quantity
6.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
4
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 8

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(C=CC2=CC=C(C=C2)OC)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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